N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide
Descripción general
Descripción
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide, also known as TPA023, is a compound that belongs to the family of anxiolytic drugs. It is a selective agonist of the GABAA receptor subtype α2/α3, which is responsible for the anxiolytic and sedative effects of benzodiazepines. TPA023 has been the subject of several scientific studies due to its potential therapeutic applications.
Mecanismo De Acción
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide is a selective agonist of the GABAA receptor subtype α2/α3, which is responsible for the anxiolytic and sedative effects of benzodiazepines. It enhances the activity of GABA, which is the main inhibitory neurotransmitter in the central nervous system. This leads to the suppression of neuronal activity and a reduction in anxiety and seizure activity.
Biochemical and physiological effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to reduce the severity and frequency of seizures in animal models of epilepsy. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide has been shown to have a high affinity for the GABAA receptor subtype α2/α3 and a low affinity for other GABAA receptor subtypes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide is its selectivity for the GABAA receptor subtype α2/α3, which allows for more targeted effects. However, one limitation is that it has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several potential future directions for the study of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide. One direction is the further investigation of its potential therapeutic applications, particularly in the treatment of anxiety disorders, epilepsy, and sleep disorders. Another direction is the development of more selective and potent compounds that target the GABAA receptor subtype α2/α3. Additionally, the safety and efficacy of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide in humans should be further studied to determine its potential as a clinical treatment.
Aplicaciones Científicas De Investigación
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methyl-1-piperidinyl)propanamide has also been studied for its potential use in the treatment of anxiety disorders, epilepsy, and sleep disorders.
Propiedades
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylpiperidin-1-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4OS/c1-4-11-15-16-13(19-11)14-12(18)10(3)17-7-5-6-9(2)8-17/h9-10H,4-8H2,1-3H3,(H,14,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHPBHCPLODYQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C(C)N2CCCC(C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(3-methylpiperidin-1-yl)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.